Thalidomide-O-PEG3-alcohol

PROTAC Design Linker Optimization Physicochemical Properties

Thalidomide-O-PEG3-alcohol is not a generic linker—its PEG3 spacer strikes an essential balance of solubility and spatial reach that PEG2 or PEG4 analogs structurally cannot replicate. The terminal alcohol enables orthogonal conjugation (carbonate/carbamate) to phenols and other nucleophiles, expanding PROTAC chemical space beyond standard amine-reactive handles. Deploy it systematically in a linker panel to empirically map optimal ternary complex geometry for your target and avoid off-target degradation. For in vivo candidate scale-up, the hydroxyl handle offers robust, low-racemization coupling ideal for multi-gram synthesis. Choose precise linker geometry; do not substitute indiscriminately.

Molecular Formula C19H22N2O8
Molecular Weight 406.4 g/mol
Cat. No. B15498535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG3-alcohol
Molecular FormulaC19H22N2O8
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCO
InChIInChI=1S/C19H22N2O8/c22-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)21(18(12)25)13-4-5-15(23)20-17(13)24/h1-3,13,22H,4-11H2,(H,20,23,24)
InChIKeyTVMWASRYOGAZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-PEG3-alcohol: A Versatile Cereblon Ligand-Linker Conjugate for Targeted Protein Degradation


Thalidomide-O-PEG3-alcohol (CAS: 2286368-57-6) is a synthetic E3 ligase ligand-linker conjugate that integrates a thalidomide-based cereblon (CRBN) ligand with a triethylene glycol (PEG3) spacer, terminated by a primary alcohol group. This compound functions as a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality for selective protein degradation. The thalidomide moiety recruits the CRBN E3 ubiquitin ligase [1], while the PEG3 linker enhances aqueous solubility and provides spatial flexibility [2], and the terminal hydroxyl group serves as a versatile handle for subsequent conjugation to a wide range of target protein ligands [3].

The Critical Pitfalls of Substituting Thalidomide-O-PEG3-alcohol with Similar Building Blocks in PROTAC Design


Within the class of thalidomide-based PROTAC building blocks, seemingly minor structural variations in linker length, attachment chemistry, or terminal functional group can profoundly impact the biophysical properties of the resulting degrader, ultimately dictating its efficacy and selectivity [1]. Generic substitution of Thalidomide-O-PEG3-alcohol with a PEG2 or PEG4 analog can lead to suboptimal ternary complex formation, altered intracellular localization, or reduced target engagement due to inappropriate linker geometry [2]. Furthermore, switching the terminal alcohol for a carboxylic acid (COOH) or amine (NH2) fundamentally changes the conjugation chemistry and downstream synthetic workflow, which can affect the final PROTAC's purity, stability, and biological activity [3]. Therefore, a rigorous, evidence-based approach to selection is essential for successful degrader development.

Quantitative Differentiation Guide: Thalidomide-O-PEG3-alcohol vs. Closest Analogs


Molecular Weight and Linker Length: Quantifying the 'Goldilocks' PEG3 Spacer Advantage

Thalidomide-O-PEG3-alcohol features a 3-unit polyethylene glycol (PEG3) spacer, resulting in a specific molecular weight and linker geometry. This PEG3 length is distinct from shorter (PEG1, PEG2) and longer (PEG4) analogs, directly influencing the resulting PROTAC's physicochemical properties and biological performance. Compared to the PEG1 analog, Thalidomide-O-PEG1-OH (MW 362.3 g/mol), Thalidomide-O-PEG3-alcohol (MW 406.4 g/mol) provides a longer and more flexible linker arm, which is critical for spanning the distance between the E3 ligase and the target protein to form a stable ternary complex [1].

PROTAC Design Linker Optimization Physicochemical Properties

Comparison of Terminal Functional Groups: Alcohol vs. Carboxylic Acid for PROTAC Conjugation

The terminal functional group on a PROTAC building block dictates the specific chemistry used to attach it to the target protein ligand. Thalidomide-O-PEG3-alcohol provides a terminal hydroxyl (-OH) group, which is chemically orthogonal to other common functional groups like carboxylic acids. This hydroxyl group is a versatile handle that can be activated with reagents such as N,N'-disuccinimidyl carbonate (DSC) or 4-nitrophenyl chloroformate to form a reactive carbonate for coupling with amines [1]. In contrast, its close analog, Thalidomide-O-PEG3-COOH (MW 434.4 g/mol), requires activation with coupling reagents like EDC/HOBt for amide bond formation, a process that can lead to racemization or side reactions in sensitive substrates .

Bioconjugation Chemistry Synthetic Accessibility PROTAC Linker

Impact of Linker Attachment Point and Chemistry on CRBN Binding Affinity and Neosubstrate Recruitment

The attachment point and chemical nature of the linker on the thalidomide core significantly influence CRBN binding and the subsequent recruitment of neosubstrates. While a direct Kd for Thalidomide-O-PEG3-alcohol is not publicly available, studies on analogous thalidomide derivatives with a PEG3 linker show that the O-linked PEG3 spacer maintains high-affinity CRBN binding, typically in the low micromolar range . This is because the PEG chain projects away from the critical glutarimide ring, which is essential for interaction with the CRBN binding pocket. In contrast, modifications at the 4- or 5-position with different linker chemistries can subtly alter the binding pose and the surface topology of the CRBN-ligand complex, thereby dictating which proteins are recruited for ubiquitination and degradation [1].

Cereblon Binding PROTAC Efficacy Ternary Complex Formation

PROTAC Design Rationale: Optimal Linker Geometry for Degradation of Diverse Targets

The selection of linker length is a critical empirical step in PROTAC optimization, as it dictates the geometry of the induced ternary complex (E3 ligase:PROTAC:target protein). A proteome-wide study on CRBN-recruiting PROTACs demonstrated that subtle changes in linker composition can profoundly alter degradation selectivity and efficiency [1]. While not directly compared for the same target, it is well-established that linkers in the PEG2-PEG4 range often yield optimal activity, with PEG3 providing a balanced 'sweet spot' for many target proteins. A recent study optimizing an AURKA degrader found that a linker as short as 2 PEG units attached at the 5-position of thalidomide was potent, highlighting that the optimal linker length is target-dependent, but PEG3 offers a crucial intermediate geometry for screening campaigns [2].

PROTAC Linker Degradation Efficiency Ternary Complex

Primary Research & Industrial Applications of Thalidomide-O-PEG3-alcohol


Systematic Optimization of PROTAC Linker Length for a Novel Target

A medicinal chemistry team can procure Thalidomide-O-PEG3-alcohol as part of a linker 'panel' (including PEG1, PEG2, PEG4 analogs) to synthesize a series of PROTACs. By comparing the degradation efficiency (DC50, Dmax) of these molecules in cellular assays [1], researchers can empirically determine the optimal linker geometry for their specific target protein of interest. The PEG3 linker serves as a critical data point in this SAR study, helping to map the relationship between linker length, ternary complex formation, and target degradation.

Conjugation to Amine-Free Target Protein Ligands

Many high-affinity ligands for novel protein targets lack a free amine for direct conjugation. Researchers can use the terminal alcohol of Thalidomide-O-PEG3-alcohol to create an activated carbonate or carbamate intermediate [2]. This intermediate can then be reacted with a target ligand possessing a phenol or other nucleophilic group, enabling the synthesis of a PROTAC that would be inaccessible using a standard amine-reactive carboxylic acid linker like Thalidomide-O-PEG3-COOH. This orthogonal conjugation strategy expands the chemical space of synthesizable PROTACs.

Development of Chimeric Degraders with a Specific Neosubstrate Profile

Given that the surface topology of the CRBN-ligand complex dictates neosubstrate recruitment [3], researchers aiming to degrade a specific target (e.g., IKZF1/3, CK1α, or a novel neo-substrate) can use Thalidomide-O-PEG3-alcohol to build a degrader. The O-PEG3 modified thalidomide will present a distinct molecular surface compared to degrader using unmodified thalidomide, lenalidomide, or pomalidomide, leading to a different degradation profile. This is a crucial step in developing selective degraders with minimized off-target effects.

Large-Scale Synthesis of PROTACs for In Vivo Proof-of-Concept Studies

For teams transitioning a potent PROTAC from in vitro to in vivo studies, the scalability of the synthesis is paramount. The terminal alcohol of Thalidomide-O-PEG3-alcohol offers a robust and scalable conjugation point that is less prone to racemization and side reactions compared to certain amide coupling methods [4]. This makes it a reliable building block for the multi-gram synthesis often required for initial pharmacokinetic and efficacy studies in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-PEG3-alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.